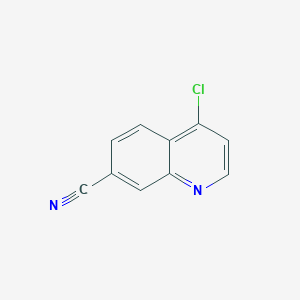

N4-Benzyl-2,6-dichloroisonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N4-Benzyl-2,6-dichloroisonicotinamide, such as 2-aryl-6-chloronicotinamides, can be achieved via regioselective Suzuki coupling. This process involves the coupling of 2,6-dichloronicotinamide with aryl boronic acids, facilitated by a palladium(0) catalyst, achieving regioselectivity through chelation to an ester/amide group (Yang et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds closely related to N4-Benzyl-2,6-dichloroisonicotinamide, like N-aryl-2-chloronicotinamides, demonstrates supramolecular structures in one, two, and three dimensions, linked by various hydrogen bonds and stacking interactions. These structural analyses reveal the complexity and versatility of these compounds (Cuffini et al., 2006).

Chemical Reactions and Properties

N4-Benzyl-2,6-dichloroisonicotinamide and related compounds can undergo various chemical reactions due to their functional groups. The presence of chloro and amino groups allows for diverse reactivity, including substitution reactions that are foundational for further chemical modifications (Pisanenko et al., 2011).

Physical Properties Analysis

The crystal and molecular structure of similar compounds, such as N-aryl-2-chloronicotinamides, provides insight into their physical properties. These compounds crystallize as almost planar molecules, facilitating interactions such as intermolecular hydrogen bonding, which significantly influences their physical properties and stability (Jethmalani et al., 1996).

Chemical Properties Analysis

The chemical properties of N4-Benzyl-2,6-dichloroisonicotinamide derivatives, such as their anticorrosion behavior, demonstrate their utility in various applications. These properties can be attributed to the specific structural features and electronic configurations of the compounds, making them suitable for applications in materials science and industrial chemistry (Pisanenko et al., 2011).

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Modification of Alcohols and Carboxylic Acids : A study by Kurosu and Li (2009) describes the efficient activation of alcohols and carboxylic acids using a related compound, highlighting its utility in transforming a wide variety of alcohols into ethers with excellent yields. This compound could potentially serve as a protective group in organic synthesis, offering a route for the selective deprotection of ethers under controlled conditions (Kurosu & Li, 2009).

Suzuki Coupling Reactions : Yang, Wang, and Corte (2003) described a regioselective Suzuki coupling of 2,6-dichloronicotinamide with aryl boronic acids, showcasing the utility of related compounds in facilitating selective cross-coupling reactions. This synthesis route emphasizes the potential of such compounds in constructing complex organic molecules, which could be relevant for N4-Benzyl-2,6-dichloroisonicotinamide's applications in synthetic chemistry (Yang, Wang, & Corte, 2003).

Biological Activity

Potential Insecticidal Activity : Reyes-García and Cid (2016) explored the synthesis of possible nicotinic agonists with potential insecticidal activity. By reacting related compounds with other chemicals, they obtained products that could serve as lead compounds for the development of new insecticides. This suggests that derivatives of N4-Benzyl-2,6-dichloroisonicotinamide might also possess insecticidal properties or could be intermediates in the synthesis of such agents (Reyes-García & Cid, 2016).

Antimycobacterial Agents : Malwal et al. (2012) reported on thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents. They demonstrated that N-Benzyl-2,4-dinitrobenzenesulfonamide, a compound with a somewhat similar structure, had significant potency against Mycobacterium tuberculosis, suggesting that N4-Benzyl-2,6-dichloroisonicotinamide could also be investigated for its potential antimicrobial activities or as a precursor in the synthesis of antimycobacterial agents (Malwal et al., 2012).

Propiedades

IUPAC Name |

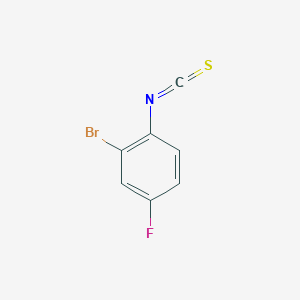

N-benzyl-2,6-dichloropyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-11-6-10(7-12(15)17-11)13(18)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMICAMHYUFNJME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381912 |

Source

|

| Record name | N4-BENZYL-2,6-DICHLOROISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-Benzyl-2,6-dichloroisonicotinamide | |

CAS RN |

182224-71-1 |

Source

|

| Record name | N4-BENZYL-2,6-DICHLOROISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Methylthio)benzo[d]thiazol-2-amine](/img/structure/B69771.png)

![4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B69776.png)